2-(1H-Benzimidazole-2-sulfinyl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-((1H-Benzo[d]imidazol-2-yl)sulfinyl)-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a benzimidazole moiety, a sulfinyl group, and a methoxyphenyl acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Benzo[d]imidazol-2-yl)sulfinyl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which is then functionalized with a sulfinyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-((1H-Benzo[d]imidazol-2-yl)sulfinyl)-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under specific conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler benzimidazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group results in the formation of a sulfone derivative, while reduction can yield a benzimidazole derivative .
Scientific Research Applications
2-((1H-Benzo[d]imidazol-2-yl)sulfinyl)-N-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1H-Benzo[d]imidazol-2-yl)sulfinyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The sulfinyl group may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Known for its antitumor activity.
2-(1H-benzo[d]imidazol-2-yl)acetate: Used in the synthesis of various heterocyclic compounds with biological activity.
Uniqueness
2-((1H-Benzo[d]imidazol-2-yl)sulfinyl)-N-(4-methoxyphenyl)acetamide is unique due to its combination of a benzimidazole core with a sulfinyl group and a methoxyphenyl acetamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
143941-52-0 |
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Molecular Formula |
C16H15N3O3S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfinyl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H15N3O3S/c1-22-12-8-6-11(7-9-12)17-15(20)10-23(21)16-18-13-4-2-3-5-14(13)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
YPKQHAUXBSTFNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CS(=O)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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